tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19805613
InChI: InChI=1S/C15H29N3O3/c1-6-17(14(20)21-15(3,4)5)10-12-8-7-9-18(12)13(19)11(2)16/h11-12H,6-10,16H2,1-5H3
SMILES:
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate

CAS No.:

Cat. No.: VC19805613

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate -

Specification

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C15H29N3O3/c1-6-17(14(20)21-15(3,4)5)10-12-8-7-9-18(12)13(19)11(2)16/h11-12H,6-10,16H2,1-5H3
Standard InChI Key ZSJLVLHBECTLJQ-UHFFFAOYSA-N
Canonical SMILES CCN(CC1CCCN1C(=O)C(C)N)C(=O)OC(C)(C)C

Introduction

Tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate is a complex organic compound featuring a pyrrolidine ring substituted with an (S)-2-aminopropanoyl group and an ethyl group, making it a chiral molecule. This compound has significant implications in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.

Synthesis

The synthesis of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate typically involves several key steps, including the protection of the amino group and the coupling of the amino-propionyl derivative with a pyrrolidine nucleus. Standard procedures often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) under anhydrous conditions, followed by deprotection and subsequent functional group modifications.

Biological Activities

Compounds with similar structures have been studied for their roles in modulating neurotransmitter systems, potentially acting as neuropharmacological agents. Interaction studies are crucial for understanding how tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate interacts with biological systems.

Potential Applications

This compound has potential applications in various fields, including neuropharmacology and medicinal chemistry. Its unique structure and chiral nature make it valuable for further research into its therapeutic potential.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular Weight
tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamateC15H29N3O3299.41 g/mol
tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamateC16H31N3O3313.44 g/mol
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl esterC14H27N3O3285.38 g/mol

These compounds exhibit similar functionalities but differ in their specific substituents and stereochemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator